[4-(Oxan-4-yloxy)phenyl]boronic acid
Description
[4-(Oxan-4-yloxy)phenyl]boronic acid is a boronic acid derivative featuring a tetrahydropyranyloxy (oxan-4-yloxy) substituent at the para position of the phenyl ring. This cyclic ether group confers unique steric and electronic properties, influencing solubility, reactivity, and biological interactions. Boronic acids are widely studied for their roles in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and anticancer applications due to their ability to form reversible covalent bonds with diols or active-site residues in proteins .
Properties
IUPAC Name |
[4-(oxan-4-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMZRSECYWYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxan-4-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of a base to form the intermediate 4-(oxan-4-yloxy)phenol. This intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Oxan-4-yloxy)phenyl]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: 4-(Oxan-4-yloxy)phenol
Reduction: Boronate ester derivatives
Substitution: Biaryl compounds
Scientific Research Applications
Chemistry: [4-(Oxan-4-yloxy)phenyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of functionalized polymers .
Mechanism of Action
The mechanism of action of [4-(Oxan-4-yloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity.
Comparison with Similar Compounds
Antiproliferative Activity and Solubility Challenges
Several aryl boronic acids exhibit potent antiproliferative effects, but structural variations significantly impact their performance:
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrated strong cytotoxicity, with IC50 values of 0.1969 µM and 0.2251 µM , respectively, in cell viability assays .
- In contrast, pyren-1-yl boronic acid (3) and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) precipitated in RPMI culture medium, rendering reliable in vitro testing unfeasible. This highlights the critical role of substituent hydrophobicity and steric bulk in solubility .
Enzyme Inhibition and Substituent Effects
Boronic acids are known for targeting enzymes such as β-lactamases and histone deacetylases (HDACs):
- 1-Amido-2-triazolylethaneboronic acid showed enhanced β-lactamase inhibition (lower MICs) compared to phenyl-substituted analogs, attributed to the triazole group’s improved binding interactions .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal HDAC (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group likely enhances target affinity through flexible hydrogen-bonding interactions .
Comparison : The oxan-4-yloxy group’s rigid, cyclic structure may limit conformational flexibility compared to methoxyethyl substituents but could provide stronger π-π stacking interactions in enzyme binding pockets.
Tubulin Polymerization Inhibition
Boronic acid-containing cis-stilbenes (e.g., compound 13c ) inhibited tubulin polymerization (IC50 = 21–22 µM) and induced apoptosis in cancer cells. The boronic acid moiety was critical, as carboxylic acid analogs (e.g., 17 ) showed negligible activity .
Implication : The boronic acid group in [4-(Oxan-4-yloxy)phenyl]boronic acid may similarly enhance interactions with tubulin, though its oxan-4-yloxy substituent’s bulk could affect binding compared to smaller groups like hydroxy or methoxy.
Chemical Reactivity in Cross-Coupling
- 4-(Methylthio)phenyl boronic acid underwent oxidative coupling under electric potentials, forming molecular junctions with distinct conductance profiles .
- 4-(Fluorosulfonyl)phenyl boronic acid participated in Pd-catalyzed couplings to synthesize sulfonyl fluoride derivatives, demonstrating versatility in synthetic applications .
Data Table: Key Properties of Selected Boronic Acids
Biological Activity
[4-(Oxan-4-yloxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly through reversible covalent bonding with diols, which is exploited in various therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biological targets. This characteristic enables it to inhibit specific enzymes and modulate cellular pathways. Notably, boronic acids have been studied for their effects on proteases and kinases, which are crucial in cancer progression and inflammation.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Antioxidant Activity : In vitro studies indicate that the compound exhibits significant antioxidant properties, as measured by DPPH free radical scavenging assays (IC50: 0.14 ± 0.01 µg/mL) and CUPRAC assays (A0.5: 1.73 ± 0.16 µg/mL) .
- Anticancer Activity : The compound shows selective cytotoxicity against cancer cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL, while exhibiting minimal toxicity towards healthy cells .
- Enzyme Inhibition : It has been shown to inhibit various enzymes, including:
Data Table of Biological Activities
| Activity Type | Measurement Method | Result |
|---|---|---|
| Antioxidant | DPPH Free Radical Scavenging | IC50: 0.14 ± 0.01 µg/mL |
| CUPRAC | A0.5: 1.73 ± 0.16 µg/mL | |
| Anticancer | Cytotoxicity (MCF-7 Cell Line) | IC50: 18.76 ± 0.62 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | IC50: 115.63 ± 1.16 µg/mL |
| Butyrylcholinesterase | IC50: 3.12 ± 0.04 µg/mL | |
| Antiurease | IC50: 1.10 ± 0.06 µg/mL | |
| Antithyrosinase | IC50: 11.52 ± 0.46 µg/mL |
Case Studies
- Anticancer Mechanisms : A study evaluated the antiproliferative effects of phenylboronic acid derivatives, including this compound, across multiple cancer cell lines using the sulforhodamine B (SRB) assay and MTT assay methods . The results indicated a strong structure-activity relationship, where certain modifications significantly enhanced anticancer activity.
- Enzyme Interaction Studies : Research involving molecular docking simulations highlighted the binding affinity of this compound to various enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
